2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol

Medicinal Chemistry Process Chemistry Building Block Sourcing

2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol (CAS 1263280-39-2) is a fluorinated indole derivative with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol. The compound features a trifluoromethyl carbinol group attached at the 7-position of the indole ring, yielding a computed LogP of 2.76 and a topological polar surface area (TPSA) of 36.02 Ų.

Molecular Formula C10H8F3NO
Molecular Weight 215.175
CAS No. 1263280-39-2
Cat. No. B572394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
CAS1263280-39-2
Synonyms2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
Molecular FormulaC10H8F3NO
Molecular Weight215.175
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(C(F)(F)F)O)NC=C2
InChIInChI=1S/C10H8F3NO/c11-10(12,13)9(15)7-3-1-2-6-4-5-14-8(6)7/h1-5,9,14-15H
InChIKeyOCSJDSSFVBWSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol (CAS 1263280-39-2): A C7-Regioisomeric Indole-Trifluoroethanol Building Block for Procurement


2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol (CAS 1263280-39-2) is a fluorinated indole derivative with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol . The compound features a trifluoromethyl carbinol group attached at the 7-position of the indole ring, yielding a computed LogP of 2.76 and a topological polar surface area (TPSA) of 36.02 Ų . Commercially available at purity grades of 95% or ≥98% (NLT), it is primarily utilized as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry and pharmaceutical R&D .

Why Generic Substitution Fails for 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol: Regioisomeric and Physicochemical Differentiation from Indole C3 Analogs


Indole derivatives bearing a trifluoroethanol moiety at different ring positions are not interchangeable due to regiospecific effects on electronic distribution, lipophilicity, steric environment, and metabolic handling. The 7-substituted regioisomer (this compound) exhibits a computed LogP of 2.76, compared to 2.5 for the more common C3-substituted analog [1]. This lipophilicity shift, combined with the distinct steric and hydrogen-bonding profile of the C7 position, can alter membrane permeability, target binding, and CYP-mediated metabolism. Unlike the well-precedented C3-isomer—which has a published microwave-assisted synthesis achieving quantitative yield [2]—the C7-isomer lacks published high-yielding synthetic routes, making it a rarer, strategically differentiated chemical entity. Simply substituting the C3 isomer for the C7 isomer in a structure–activity relationship (SAR) campaign or scale-up pathway would introduce uncontrolled variables and risk nullifying lead optimization efforts.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol vs. Closest Analogs


Positional Isomer Synthesis Accessibility Gap: C7 vs. C3 Trifluoroethanol Indoles

The C3-substituted isomer 2,2,2-trifluoro-1-(1H-indol-3-yl)ethanol has a well-established microwave-assisted synthesis protocol yielding quantitative conversion (100% isolated yield) [1]. In contrast, no published synthetic method reports an isolated yield for the C7-substituted isomer (this compound). This synthesis accessibility gap means the C7 isomer is fundamentally scarcer and commands a differentiated procurement value for researchers seeking unexploited indole vector space.

Medicinal Chemistry Process Chemistry Building Block Sourcing

Procurement Purity Tier: 98% NLT Grade Availability vs. Standard 95% Purity

2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol is commercially supplied at two distinct purity tiers: a standard 95% grade and a premium ≥98% (NLT) grade compliant with ISO certification systems . The more prevalent C3 isomer is typically offered only at 95% purity . This purity differential enables the C7 isomer to meet stringent pharmaceutical quality requirements without additional purification steps.

Analytical Chemistry Procurement Quality Control

Computed LogP Differentiation: C7 Regioisomer Exhibits Higher Lipophilicity than C3 Analog

The computed partition coefficient (LogP) for 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol is 2.76 , whereas the C3-substituted isomer has a computed XLogP3 of 2.5 [1]. This ΔLogP of +0.26 indicates measurably higher lipophilicity for the C7 isomer, which can translate into enhanced membrane permeability and blood–brain barrier penetration potential—a critical parameter for CNS drug discovery programs.

Physicochemical Properties Drug Design ADME Prediction

Chiral Analogue Accessibility: (1R)-Enantiomer of the C7 Isomer Is Commercially Defined

A specific single enantiomer, (1R)-2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol (CAS 2227823-78-9), is cataloged and structurally defined . In contrast, no single-enantiomer variant of the analogous C3-substituted trifluoroethanol indole has been identified in commercial databases. This chiral availability enables enantioselective SAR exploration and asymmetric synthesis applications that are inaccessible with the C3 scaffold.

Stereochemistry Chiral Synthesis Enantioselective Drug Discovery

Bioisosteric Replacement Potential: Trifluoroethanol C7 Indole vs. Indole-7-carbaldehyde Derivatives

Indole-7-carbaldehydes (e.g., 5-trifluoromethyl-1H-indole-7-carbaldehyde, CAS 1100215-34-6) serve as common synthetic handles but are susceptible to oxidative metabolism and possess lower lipophilicity (estimated LogP ~1.7 for the 5-CF3 analog) . The trifluoroethanol group at the C7 position replaces the aldehyde with a metabolically more robust secondary alcohol bearing a -CF3 group that simultaneously elevates LogP by approximately 1 log unit, enhancing passive permeability while reducing oxidative liability. This transforms the 7-position from a metabolic weak point into a stability-enhancing motif.

Bioisosterism Metabolic Stability Fragment-Based Drug Discovery

High-Value Application Scenarios for 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanol in Scientific Procurement


CNS Drug Discovery: Exploiting Elevated LogP for Brain-Penetrant Lead Optimization

The C7 isomer's computed LogP of 2.76 positions it favorably for CNS drug discovery programs that require blood–brain barrier penetration . Medicinal chemistry teams can incorporate this scaffold into lead series where the C3 isomer (LogP 2.5) would provide insufficient passive permeability, potentially improving brain-to-plasma ratios without adding molecular weight.

Enantioselective SAR Exploration Using Defined (1R)-Stereoisomer

The commercial availability of the (1R)-enantiomer (CAS 2227823-78-9) enables chiral discrimination studies in biological assays . Teams can procure both racemate and single enantiomer for paired testing, generating stereospecific activity data that strengthens patent claims and guides asymmetric synthesis of advanced leads.

High-Purity Fragment Library Construction for FBDD Campaigns

With purity grades up to ≥98% (NLT) , this compound meets the stringent quality requirements for fragment-based drug discovery (FBDD) library assembly. The premium purity tier eliminates confounding assay artifacts from impurities, while the C7 substitution pattern provides a distinct 3D pharmacophore vector inaccessible from C3-substituted indole fragments.

Metabolically Stable Bioisostere for Indole-7-carbaldehyde in Lead Optimization

As a validated bioisosteric replacement for metabolically labile indole-7-carbaldehydes, this trifluoroethanol scaffold can be deployed in late-stage lead optimization to improve metabolic stability while maintaining or enhancing target engagement . The elevated LogP and reduced oxidative liability make it a rational choice for programs transitioning from hit-to-lead to candidate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.